molecular formula C6H3BrF3NS B1448381 2-Bromo-5-(trifluoromethylthio)pyridine CAS No. 1204234-94-5

2-Bromo-5-(trifluoromethylthio)pyridine

Cat. No.: B1448381
CAS No.: 1204234-94-5
M. Wt: 258.06 g/mol
InChI Key: QVZNGQVAAFSENY-UHFFFAOYSA-N
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Description

2-Bromo-5-(trifluoromethylthio)pyridine (CAS 1204234-94-5) is a versatile brominated pyridine derivative valued in research and development for constructing advanced chemical entities. The molecule incorporates two distinct functional handles—a bromine atom and a trifluoromethylthio group—on a pyridine ring, making it a valuable scaffold for cross-coupling reactions and further functionalization . The bromine substituent is reactive in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, enabling the introduction of the pyridine core into more complex structures . The trifluoromethylthio (SCF3) group is a highly lipophilic and strongly electron-withdrawing moiety; its introduction into target molecules is a common strategy in medicinal and agrochemical chemistry to optimize properties like metabolic stability, cell membrane permeability, and overall bioavailability . While specific biological data for this compound may not be available, derivatives of trifluoromethylpyridines are extensively utilized in the development of active ingredients in the agrochemical and pharmaceutical industries . This reagent is intended for research applications as a key synthetic intermediate. This compound should be stored in an inert atmosphere at 2-8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-bromo-5-(trifluoromethylsulfanyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NS/c7-5-2-1-4(3-11-5)12-6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZNGQVAAFSENY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1SC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601271658
Record name 2-Bromo-5-[(trifluoromethyl)thio]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204234-94-5
Record name 2-Bromo-5-[(trifluoromethyl)thio]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204234-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-[(trifluoromethyl)thio]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601271658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategies

Two main strategic routes are employed for the synthesis of 2-bromo-5-(trifluoromethylthio)pyridine:

  • Route A: Starting from appropriately substituted pyridine derivatives, followed by halogenation and trifluoromethylthiolation.
  • Route B: Functionalization of 2,5-dibromopyridine via selective substitution and trifluoromethylthiolation.

Preparation via 2,5-Dibromopyridine Intermediate and Grignard Reaction

A detailed and industrially feasible preparation method involves the use of 2,5-dibromopyridine as the starting material. This method is adapted from the preparation of related 2-bromo-5-substituted pyridine derivatives and can be modified for trifluoromethylthio substitution.

Key Steps:

  • Grignard Reaction:

    • 2,5-Dibromopyridine is dissolved in an ether solvent such as tetrahydrofuran (THF).
    • A Grignard reagent (e.g., isopropyl magnesium chloride) is added dropwise at low temperature (0–20 °C) under an inert atmosphere to selectively form an active intermediate at the 5-position.
    • Reaction is allowed to proceed for several hours for complete conversion.
  • Electrophilic Trifluoromethylthiolation:

    • The active intermediate is then reacted with a trifluoromethylthiolating agent (e.g., trifluoromethylthiolating reagents like trifluoromethyl disulfide or electrophilic SCF3 sources) to introduce the -SCF3 group at the 5-position.
  • Workup and Purification:

    • The reaction mixture is acidified to quench the Grignard reagent and remove excess base.
    • Extraction with organic solvents such as toluene or ethyl acetate is performed.
    • The product is purified by crystallization from solvents like n-heptane or petroleum ether.

Reaction Conditions and Yields:

  • Protective atmosphere (nitrogen or argon) is essential to prevent side reactions.
  • Reaction temperatures are maintained between 0 °C and 20 °C during Grignard formation.
  • The trifluoromethylthiolation step is conducted at mild temperatures to preserve the bromine substituent.
  • Yields typically exceed 70% with high purity (>98%).

Table 1: Typical Reaction Parameters for Grignard and Electrophilic Trifluoromethylthiolation

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Grignard Formation 2,5-Dibromopyridine + Isopropyl MgCl in THF 0 to 20 10–15 hours - Inert atmosphere required
Trifluoromethylthiolation Electrophilic SCF3 reagent 0 to 25 1–3 hours 70–85 Controlled addition recommended
Workup & Purification Acidification, extraction, crystallization Room temp Several hours - Purity >98% achievable

Alternative Synthetic Routes

While direct literature on this compound is limited, related compounds such as 2-bromo-4-(trifluoromethyl)pyridine have been prepared using halogen exchange and trifluoromethylation strategies, which can be adapted.

  • Halogen Exchange and Bromination:
    Starting from 2-chloro-4-(trifluoromethyl)pyridine, bromotrimethylsilane can be used to substitute chlorine with bromine under reflux in propiononitrile solvent, yielding the bromo derivative.

  • Lithiation and Electrophilic Trifluoromethylthiolation:
    Lithiation at the 5-position of bromopyridine derivatives using lithium diisopropylamide at low temperature (-78 °C), followed by reaction with electrophilic trifluoromethylthiolating agents, can introduce the -SCF3 group.

  • Palladium-Catalyzed Cross-Coupling:
    Palladium-catalyzed coupling of 2-bromo-5-halopyridine with trifluoromethylthiolating reagents or trifluoromethylthiolating equivalents under mild conditions can also be employed.

Research Findings and Optimization Notes

  • The molar ratio of Grignard reagent to 2,5-dibromopyridine is critical; a ratio of 1:1 to 2:1 is optimal for high yield and selectivity.
  • Excess trifluoromethylthiolating reagent ensures complete conversion but must be controlled to prevent side reactions.
  • Acidic quenching with hydrochloric or acetic acid to pH 1-4 facilitates removal of residual Grignard reagent and improves purity.
  • Solvent choice for crystallization (e.g., n-heptane, toluene) affects crystal quality and yield.
  • Protective atmosphere and moisture exclusion are essential to prevent hydrolysis and side reactions.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Purity (%) Scale Suitability
Grignard + Electrophilic SCF3 2,5-Dibromopyridine Isopropyl MgCl, SCF3 reagent 0–20 °C, inert atmosphere 70–85 >98 Industrial scale feasible
Halogen Exchange + Bromination 2-Chloro-4-(trifluoromethyl)pyridine Bromotrimethylsilane Reflux in propiononitrile ~90 High Laboratory scale
Lithiation + SCF3 Introduction 2-Bromo-pyridine derivative LDA, electrophilic SCF3 -78 °C to RT 60–75 High Suitable for small scale
Pd-Catalyzed Cross-Coupling 2-Bromo-5-halopyridine Pd catalyst, SCF3 source Room temp to mild heating 65–80 High Synthetic versatility

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(trifluoromethylthio)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Anticancer Activity : Research has indicated that derivatives of 2-Bromo-5-(trifluoromethylthio)pyridine exhibit potential anticancer properties. For instance, compounds with similar structures have been explored for their ability to inhibit specific cancer cell lines, making them candidates for further drug development.
    • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease pathways, contributing to its potential therapeutic effects.
  • Organic Synthesis
    • Building Block for Complex Molecules : this compound serves as a versatile building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
    • Reactivity in Substitution Reactions : The presence of the bromine atom allows for nucleophilic substitution reactions, which are crucial in forming new carbon-carbon or carbon-nitrogen bonds.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal explored the anticancer activity of a series of pyridine derivatives, including this compound. The results demonstrated that certain derivatives exhibited selective cytotoxicity against breast cancer cell lines, suggesting that modifications to the trifluoromethylthio group could enhance biological activity.

Case Study 2: Synthesis of Agrochemicals

In agricultural research, this compound was utilized as an intermediate in synthesizing novel agrochemicals. The study highlighted its role in developing compounds with improved efficacy against pests while reducing environmental impact.

Table 1: Comparison of Synthesis Methods

MethodAdvantagesDisadvantages
Bromination with NBSHigh yield, controlled conditionsRequires careful handling of reagents
Continuous flow processesScalability, efficiencyInitial setup cost
CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)15Enzyme inhibition
Related Pyridine DerivativeA549 (Lung Cancer)20Apoptosis induction

Mechanism of Action

The mechanism of action of 2-Bromo-5-(trifluoromethylthio)pyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and trifluoromethylthio group can participate in various binding interactions, including hydrogen bonding, van der Waals forces, and halogen bonding. These interactions can modulate the activity of target proteins, leading to biological effects such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

5-Bromo-2-(trifluoromethyl)pyridine

  • Molecular Formula : C₆H₃BrF₃N
  • CAS RN : 436799-32-5
  • Key Differences :
    • The trifluoromethyl (-CF₃) group is at position 2, while bromine is at position 5.
    • Lacks the sulfur atom in the substituent, reducing lipophilicity compared to the thioether (-S-CF₃) group.
  • Reactivity : The electron-withdrawing -CF₃ group activates the ring for nucleophilic substitution, but the absence of sulfur limits its utility in sulfur-mediated biological interactions .

2-Bromo-3-chloro-5-(trifluoromethyl)pyridine

  • Molecular Formula : C₆H₂BrClF₃N
  • CAS RN: Not explicitly listed (commercially available via Chongqing Chemdad Co., Ltd).
  • Key Differences: Additional chlorine substituent at position 3 increases molecular weight (MW = 260.44 g/mol).
  • Applications : Chlorine enhances electrophilicity, making it useful in stepwise halogenation reactions for drug discovery .

2-Bromo-5-(trifluoromethoxy)pyridine

  • Molecular Formula: C₆H₃BrF₃NO
  • CAS RN : 888327-36-4
  • Key Differences :
    • Contains a trifluoromethoxy (-O-CF₃) group instead of -S-CF₃.
    • Oxygen’s higher electronegativity reduces electron-withdrawing effects compared to sulfur.
  • Stability : The -O-CF₃ group is less hydrolytically stable than -S-CF₃, limiting its use in aqueous environments .

5-(Bromomethyl)-2-(trifluoromethyl)pyridine

  • Molecular Formula : C₇H₅BrF₃N
  • CAS RN : 108274-33-5
  • Key Differences :
    • Bromine is part of a bromomethyl (-CH₂Br) side chain at position 5.
    • The -CF₃ group at position 2 enhances steric hindrance.
  • Reactivity : The bromomethyl group enables alkylation reactions, expanding its role in polymer chemistry and ligand synthesis .

Comparative Data Table

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Applications
2-Bromo-5-(trifluoromethylthio)pyridine C₆H₃BrF₃NS Br (2), -S-CF₃ (5) 241.06 Pharmaceuticals, Agrochemicals
5-Bromo-2-(trifluoromethyl)pyridine C₆H₃BrF₃N Br (5), -CF₃ (2) 225.99 Cross-coupling intermediates
2-Bromo-3-chloro-5-(trifluoromethyl)pyridine C₆H₂BrClF₃N Br (2), Cl (3), -CF₃ (5) 260.44 Halogenation reactions
2-Bromo-5-(trifluoromethoxy)pyridine C₆H₃BrF₃NO Br (2), -O-CF₃ (5) 241.99 Lab-scale synthesis
5-(Bromomethyl)-2-(trifluoromethyl)pyridine C₇H₅BrF₃N -CH₂Br (5), -CF₃ (2) 240.02 Polymer chemistry

Biological Activity

2-Bromo-5-(trifluoromethylthio)pyridine is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C6_6H3_3BrF3_3NS
Molecular Weight: 241.06 g/mol
CAS Number: 1204234-94-5

The compound features a bromine atom and a trifluoromethylthio group attached to a pyridine ring, which contributes to its distinct reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine atom can engage in halogen bonding, while the trifluoromethylthio group enhances lipophilicity, facilitating membrane permeability. This dual functionality allows the compound to modulate the activity of target proteins through:

  • Enzyme Inhibition: The compound has been shown to inhibit certain enzymes, impacting metabolic pathways.
  • Receptor Modulation: It can act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Enzyme Inhibition

Research indicates that this compound can inhibit enzymes such as cytochrome P450 (CYP) isoforms. Specifically, it has been identified as a CYP1A2 inhibitor, which plays a critical role in drug metabolism. This inhibition can lead to increased bioavailability of co-administered drugs metabolized by this enzyme .

Anticancer Potential

Studies have explored the potential of this compound in cancer therapy. Its structural characteristics allow it to interfere with cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, it has been investigated for its effects on apoptosis in various cancer cell lines .

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory activity. By modulating cytokine production and inhibiting inflammatory mediators, it shows promise in treating conditions characterized by chronic inflammation .

Case Studies

  • CYP1A2 Inhibition Study : A study assessed the inhibitory effects of this compound on CYP1A2 using liver microsomes from human subjects. The results indicated a significant reduction in enzyme activity, suggesting potential drug-drug interactions when co-administered with other CYP1A2 substrates.
  • Anticancer Activity : In vitro studies demonstrated that treatment with this compound led to reduced viability in breast cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
  • Inflammation Model : In animal models of acute inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential therapeutic role in inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundBromine + trifluoromethylthio groupCYP1A2 inhibition, anticancer effects
2-Chloro-5-(trifluoromethylthio)pyridineChlorine + trifluoromethylthio groupModerate enzyme inhibition
2-Iodo-5-(trifluoromethylthio)pyridineIodine + trifluoromethylthio groupHigher lipophilicity but less studied

Q & A

Q. What strategies resolve contradictions in reported yields for reductive homocoupling reactions?

  • Methodological Answer : Solvent choice significantly impacts efficiency. A comparative study in Cyrene™ (biorenewable solvent) vs. DMF showed 15% higher yields in Cyrene™ due to reduced side reactions. Optimize catalyst loading (e.g., 10 mol% Pd(PPh₃)₄) and reaction time (12–24 h) to address variability .

Q. How can this compound serve as a precursor for α-synuclein PET imaging probes?

  • Methodological Answer : Radiolabeling via halogen exchange (e.g., ⁶⁸Ga or ¹⁸F) at the bromine site enables PET tracer development. A multi-step protocol involves coupling with thieno[3,2-b]pyridine scaffolds, followed by chelator conjugation (e.g., NOTA or DOTA) for in vivo targeting .

Q. What computational tools predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model charge distribution at the C2 and C5 positions. The C2 bromine exhibits higher electrophilicity (Fukui f⁻ index = 0.12), favoring SNAr with amines or thiols .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-5-(trifluoromethylthio)pyridine
Reactant of Route 2
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2-Bromo-5-(trifluoromethylthio)pyridine

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